Icariin

Übersicht

Beschreibung

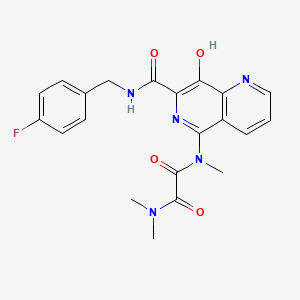

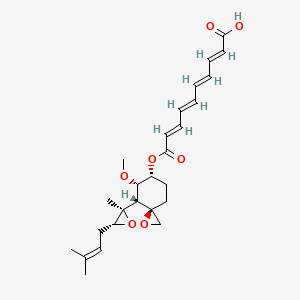

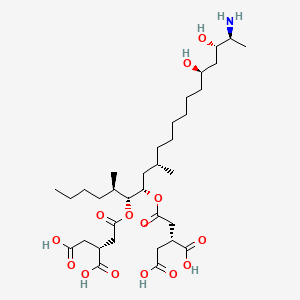

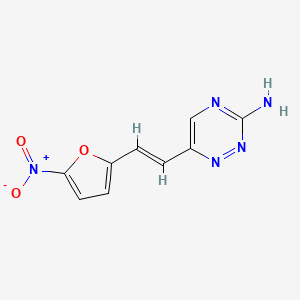

Icariin ist eine chemische Verbindung, die als pränyliertes Flavonolglykosid, eine Art von Flavonoid, klassifiziert wird. Es ist das 8-Prenyl-Derivat von Kaempferol 3,7-O-Diglucosid. This compound ist bekannt für seine aphrodisierenden Wirkungen und wird in der traditionellen chinesischen Medizin zur Steigerung der erektilen Funktion eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann durch verschiedene Methoden synthetisiert werden. Eine effiziente Methode beinhaltet die Biokonversion von niedrigwertigem Epimedin C in rohen Epimedium Folium Flavonoiden zu this compound unter Verwendung eines neuartigen GH78 α-L-Rhamnosidase-Enzyms . Das Enzym hydrolysiert die α-1,2-Rhamnosidbindung zwischen zwei Rhamnosen in Epimedin C, um this compound mit einer molaren Umwandlungsrate von 92,3 % zu erzeugen . Eine andere Methode beinhaltet die Verwendung von molekular geprägten Polymeren (MIPs), die durch Fällungspolymerisation hergestellt werden und gute Adsorptions- und Erkennungsfähigkeiten für this compound aufweisen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt häufig durch Extraktion aus Epimedium-Pflanzen. Der Prozess beinhaltet die Verwendung von Pilz-α-L-Rhamnosidase, um Epimedin C zu this compound zu hydrolysieren . Diese Methode hat sich als sehr effizient erwiesen und kann für industrielle Anwendungen skaliert werden. Zusätzlich wurde die Ganzzellkatalyse unter Verwendung rekombinanter Escherichia coli-Stämme entwickelt, die α-L-Rhamnosidase und β-Glucosidase exprimieren, um eine effiziente this compound-Produktion zu ermöglichen .

Wissenschaftliche Forschungsanwendungen

Icariin hat aufgrund seiner pharmakologischen Eigenschaften ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung. Es wurde auf seine Anti-Osteoporose-, Anti-Entzündungs-, Anti-Oxidationsstress-, Anti-Depressions- und Anti-Tumor-Eigenschaften untersucht . In der Chemie wird this compound als Modellverbindung für die Untersuchung von Flavonoidglykosiden verwendet. In Biologie und Medizin wird es auf seine potenziellen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen, Herz-Kreislauf-Erkrankungen und Knochenstoffwechsel untersucht . This compound wird auch in der Gewebezüchtung eingesetzt, um Gerüste zu verbessern und das Zellwachstum und die Differenzierung zu stimulieren .

Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege. Es aktiviert die PI3K-AKT- und Nrf-2-Signalwege, die an seinen antioxidativen und entzündungshemmenden Wirkungen beteiligt sind . This compound moduliert auch die NFκB/NALP3-, IGF-1-, MiR-223-3p/NALP3-, TLR4/NFκB- und WNT1/β-Catenin-Signalwege, was zu seiner breiten Palette pharmakologischer Wirkungen beiträgt . Darüber hinaus wurde gezeigt, dass this compound die Proliferation von Krebszellen hemmt und die Apoptose stimuliert, indem es den PI3K-AKT-Signalweg angreift .

Wirkmechanismus

Target of Action

Icariin, the main active component of Epimedii Herba, has been found to interact with several targets. It has been shown to have effects on the central nervous system . The primary targets of this compound include the BDNF-TrkB pathway , PI3K-AKT and Nrf-2 signaling pathways . These targets play crucial roles in various biological processes, including neuroprotection, anti-inflammation, and anti-depression .

Mode of Action

This compound interacts with its targets leading to various changes. For instance, it has been shown to activate the BDNF-TrkB signaling pathway , which is known to play a key role in neuroprotection . It also interacts with the PI3K-AKT and Nrf-2 signaling pathways , which are involved in anti-inflammatory and anti-oxidative stress responses .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate the glycerophospholipid and sphingolipid metabolism . It also influences various signaling pathways including NFκB/NALP3, IGF-1, MiR-223-3p/ NALP3, TLR4/ NFκB, and WNT1/β-catenin . These pathways are involved in a range of biological actions exerted by this compound, contributing to its wide range of pharmacological properties .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to induce apoptosis and enhance cell killing in EC cells . It has also been shown to improve cognitive dysfunction in APP/PS1 mice and reverse AD-induced gut microbiota dysbiosis . Furthermore, this compound has been found to rebalance disordered sex hormones in perimenopausal depression rats and regulate the secretion of neurotransmitters in the brain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, a study found that the synergetic effects of this compound, natural enrichment, and social play protected against unpredictable chronic stress in rats . This suggests that the environment can play a significant role in the effectiveness of this compound.

Biochemische Analyse

Biochemical Properties

Icariin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme phosphodiesterase type 5 (PDE5), where this compound acts as an inhibitor. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and improves blood flow. Additionally, this compound has been shown to interact with proteins involved in the PI3K/AKT signaling pathway, enhancing cell survival and proliferation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been found to protect against oxidative stress and apoptosis by upregulating the expression of anti-apoptotic proteins such as Bcl-2 and downregulating pro-apoptotic proteins like Bax. It also influences cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell survival and differentiation. Furthermore, this compound has been reported to enhance osteoblast activity and inhibit osteoclast formation, contributing to improved bone health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits phosphodiesterase type 5, leading to increased cGMP levels and subsequent vasodilation. This compound also modulates the PI3K/AKT signaling pathway by promoting the phosphorylation of AKT, which in turn activates downstream targets involved in cell survival and proliferation. Additionally, this compound has been shown to interact with G-protein-coupled receptors, such as the dopamine D3 receptor and muscarinic acetylcholine M2 receptor, influencing neurotransmission and cognitive function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under physiological conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound maintains its protective effects on neuronal cells and bone health over extended periods. Prolonged exposure to high concentrations of this compound may lead to cytotoxic effects, highlighting the importance of dosage regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance cognitive function, improve bone density, and protect against neurodegenerative disorders. High doses of this compound can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of lipids and carbohydrates. It has been shown to regulate the activity of enzymes such as lipase and amylase, influencing lipid and carbohydrate metabolism. This compound also affects the levels of various metabolites, including glycerophospholipids and sphingolipids, which are crucial for cell membrane integrity and signaling .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its neuroprotective effects on the central nervous system. This compound interacts with transporters and binding proteins, such as albumin, which facilitate its distribution in the bloodstream. Additionally, this compound accumulates in specific tissues, including the brain, liver, and bones, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. It can also be found in the nucleus, where it influences gene expression by modulating transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound, directing it to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Icariin can be synthesized through various methods. One efficient method involves the bioconversion of low-value epimedin C in crude Epimedium Folium flavonoids to this compound using a novel GH78 α-L-rhamnosidase enzyme . The enzyme hydrolyzes the α-1,2-rhamnoside bond between two rhamnoses in epimedin C to produce this compound with a molar conversion rate of 92.3% . Another method involves the use of molecularly imprinted polymers (MIPs) prepared by precipitation polymerization, which exhibit good adsorption and recognition abilities for this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from Epimedium plants. The process includes the use of fungal α-L-rhamnosidase to hydrolyze epimedin C to this compound . This method has shown high efficiency and can be scaled up for industrial applications. Additionally, whole-cell catalysis using recombinant Escherichia coli strains expressing α-L-rhamnosidase and β-glucosidase has been developed for efficient this compound production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Icariin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion. Eine bemerkenswerte Reaktion ist die Hydrolyse von this compound zu Icaritin durch α-L-Rhamnosidasen und β-Glucosidasen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Hydrolyse von this compound verwendet werden, sind α-L-Rhamnosidase- und β-Glucosidase-Enzyme. Die Reaktionsbedingungen umfassen typischerweise einen pH-Bereich von 5,0 bis 7,0 und Temperaturen zwischen 30 °C und 40 °C .

Hauptprodukte: Das Hauptprodukt, das bei der Hydrolyse von this compound entsteht, ist Icaritin, das eine höhere Bioaktivität aufweist und in verschiedenen therapeutischen Anwendungen eingesetzt wird .

Vergleich Mit ähnlichen Verbindungen

Icariin ist unter den Flavonoidglykosiden einzigartig aufgrund seiner pränylierten Struktur, die seine Bioaktivität verstärkt. Ähnliche Verbindungen umfassen Baohuoside I, Epimedin A, Epimedin B und Epimedin C, die das gleiche Aglykon-Skelett aufweisen, sich jedoch in den Zuckergruppen unterscheiden, die an den C-3- oder C-7-Positionen gebunden sind . Es wurde gezeigt, dass this compound im Vergleich zu anderen Flavonoidverbindungen potenter ist, die osteogene Differenzierung und Reifung von Osteoblasten zu fördern . Seine einzigartige Struktur und höhere Bioaktivität machen es zu einer wertvollen Verbindung für therapeutische Anwendungen.

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJALUIVHRYQQB-XLRXWWTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964133 | |

| Record name | Icariin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-32-7 | |

| Record name | Icariin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icariin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icariin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Icariin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-7-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICARIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNM47R2QSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Icariin activates the cAMP/protein kinase A (PKA)/cAMP response element–binding protein (CREB) pathway in osteoblasts. This activation is localized to the primary cilia of these cells and is essential for this compound's osteogenic effects. []

A: Yes, this compound has been shown to interact with ERs, but its effects appear to be complex and involve crosstalk between different ER subtypes. While it can activate ERα66, it also modulates the expression of ERα36 and GPER. Interestingly, in osteoblasts lacking ERα66, ERα36, and GPER can mediate the estrogenic effects of this compound. []

A: this compound has been shown to attenuate TGF-β production and signaling in various cell types. In glomerular mesangial cells, this compound inhibits TGF-β1 downstream pathways by decreasing both Smad2/3 and ERK1/2 phosphorylation. []

A: this compound has been shown to activate the p38 MAPK pathway in several cell types. This activation is involved in its effects on cardiomyocyte differentiation of murine embryonic stem cells [], as well as its protective effects against perfluorooctane sulfonate (PFOS)-induced testicular toxicity. []

A: this compound has been shown to activate Wnt/β-catenin signaling in osteoblasts. This activation contributes to its ability to promote bone formation and reverse the phenotypes of osteoprotegerin-deficient mice. []

ANone: this compound has the molecular formula C33H40O15 and a molecular weight of 676.65 g/mol.

A: this compound can be incorporated into biomaterials, such as biomimetic calcium phosphate (BioCaP) granules, for local delivery in bone tissue engineering applications. [] this compound has also been formulated into a thermosensitive hydrogel with improved delivery properties. []

A: Phosphorylated this compound appears to have similar protective effects as this compound in certain contexts. For instance, both forms attenuated LPS-induced intestinal goblet cell dysfunction. []

A: β-cyclodextrin complexation is a widely used method to enhance the solubility and enzymatic hydrolysis rate of this compound, thereby potentially improving its bioavailability. [, ]

A: this compound is rapidly metabolized by human intestinal microflora into several metabolites, including icariside II, icaritin, and desmethylicaritin. Icariside II appears to be the primary metabolite formed in the intestine. []

A: The pharmacokinetics of this compound vary depending on the formulation and administration method. For instance, oral administration of this compound as part of Er-Xian decoction resulted in different pharmacokinetic parameters compared to administration of pure this compound. []

A: Rat calvarial osteoblast cultures and murine osteoblastic MC3T3-E1 cells are commonly used in vitro models to investigate the osteogenic effects of this compound. [, , , , , ]

A: Yes, this compound has shown promising results in promoting bone regeneration in vivo. For example, it enhanced bone repair in a mouse calvarial defect model [] and a rabbit radical defect model. []

A: this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including human colon carcinoma HCT116 cells [] and human ovarian cancer A2780 cells. []

A: this compound has shown potential in ameliorating aspects of diabetes. For example, it has been shown to improve lipid metabolism in mice, potentially by acting as a PPARα activator. [] It also prevented diabetes-induced bone loss in a rat model by reducing blood glucose and suppressing bone turnover. []

A: Yes, this compound formulated with HP-β-cyclodextrin has shown promise in treating traumatic brain injury when administered via intradermal injection in the mystacial pad. This delivery route takes advantage of the trigeminal nerve-dura mater-brain pathway for targeted delivery. []

A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a widely used method for quantifying this compound and its metabolites in plasma samples. [, ]

A: β-cyclodextrin complexation significantly improves the aqueous solubility of this compound. One study found that the solubility of the this compound-β-cyclodextrin complex was 36 times greater than that of free this compound in water at 37°C. []

A: Yes, this compound has been successfully incorporated into three-dimensional polycaprolactone scaffolds, indicating biocompatibility with this material. These scaffolds, seeded with this compound-induced periosteal cells, effectively repaired bone defects in a rabbit model. []

A: Yes, studies have shown synergistic effects when this compound is combined with other compounds. For instance, the combination of this compound and sildenafil showed promise in treating neurogenic erectile dysfunction in rats. [] Additionally, this compound combined with breviscapine exhibited synergistic effects on erectile function in spontaneously hypertensive rats. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

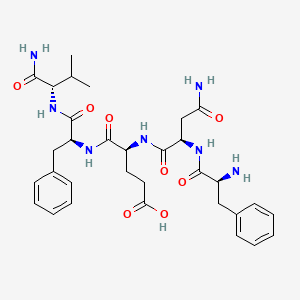

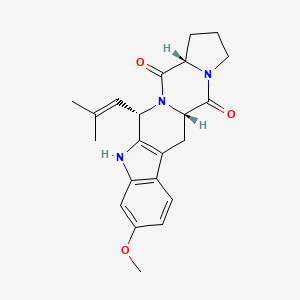

![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate](/img/structure/B1674195.png)